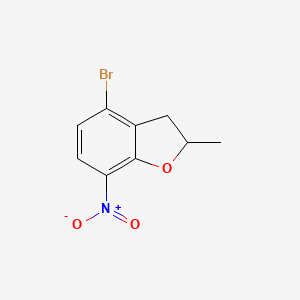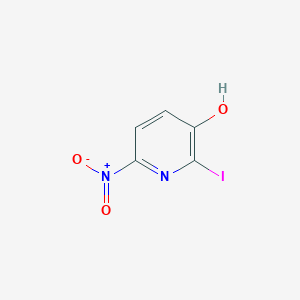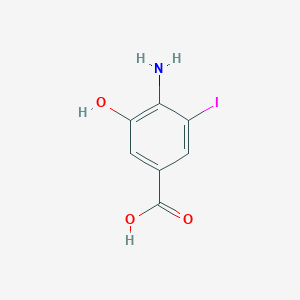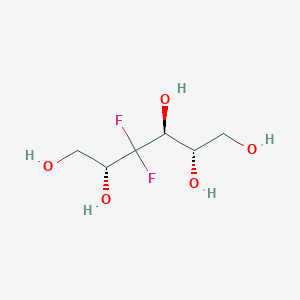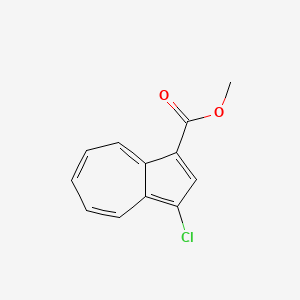
Methyl 3-chloroazulene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloroazulene-1-carboxylate is an organic compound that belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a chlorine atom at the third position and a carboxylate ester group at the first position of the azulene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloroazulene-1-carboxylate typically involves the chlorination of azulene followed by esterification. One common method is the direct chlorination of azulene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 3-chloroazulene is then subjected to esterification with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors for the chlorination step and large-scale esterification reactors for the final product formation.
化学反应分析
Types of Reactions
Methyl 3-chloroazulene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The azulene ring can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Substitution: Products include 3-aminoazulene-1-carboxylate or 3-thioazulene-1-carboxylate.
Oxidation: Products include azulene-1,3-dione derivatives.
Reduction: Products include dihydroazulene derivatives.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of dyes and pigments due to its deep blue color.
作用机制
The mechanism of action of Methyl 3-chloroazulene-1-carboxylate in biological systems is not fully understood. it is believed to interact with cellular targets through its aromatic ring system and chlorine substituent. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Azulene: The parent compound of Methyl 3-chloroazulene-1-carboxylate, known for its blue color and aromatic properties.
1,3-Dichloroazulene: A similar compound with two chlorine atoms, used in the synthesis of various azulene derivatives.
Methyl 3-bromoazulene-1-carboxylate: A brominated analog with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the chlorine atom and the carboxylate ester group makes it a versatile intermediate for further chemical modifications and applications.
属性
分子式 |
C12H9ClO2 |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
methyl 3-chloroazulene-1-carboxylate |
InChI |
InChI=1S/C12H9ClO2/c1-15-12(14)10-7-11(13)9-6-4-2-3-5-8(9)10/h2-7H,1H3 |
InChI 键 |
HEUOHXSHPVULTJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C2C1=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


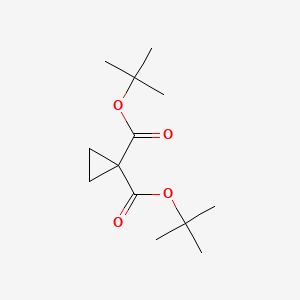
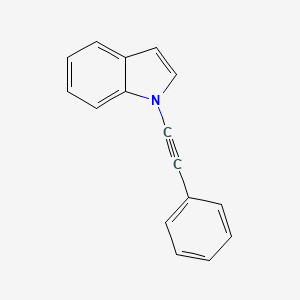
![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)

![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
